DS-1001b

Übersicht

Beschreibung

DS-1001b is a novel, orally bioavailable, selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It has shown significant potential in treating gliomas, particularly those with the IDH1R132H mutation. This compound is notable for its high blood-brain barrier permeability, making it a promising candidate for targeting brain tumors .

Vorbereitungsmethoden

The synthesis of DS-1001b involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates, followed by purification and characterization .

Analyse Chemischer Reaktionen

Mechanism of Action and Target Binding

DS-1001b competitively inhibits the mutant IDH1 enzyme by binding to its active site, preventing the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG). Key features include:

- Selectivity : Demonstrates >1,000-fold selectivity for mutant IDH1 (R132C/G) over wild-type IDH1 and IDH2 mutants (R172S) .

- Binding Residues : Interacts with Asp 275, Asp 279, and Asp 252 residues in the IDH1 catalytic pocket, stabilizing a closed conformation of the enzyme .

Structural Analysis :

| Parameter | Wild-Type IDH1 | Mutant IDH1 (R132C) + this compound |

|---|---|---|

| Active Site Conformation | Open | Closed |

| 2-HG Production | Absent | Inhibited (>95% reduction) |

| Co-factor Binding | NADP+/NADPH cycling | Disrupted NADPH binding |

Biochemical and Epigenetic Effects

This compound treatment induces downstream metabolic and epigenetic changes:

- 2-HG Reduction : Decreases intracellular D-2-HG levels by 98% in IDH1-mutated chondrosarcoma cells (JJ012, L835) at 1 μM concentration .

- Histone Modification : Reverses aberrant H3K9me3 (trimethylation) at gene loci such as SOX9 and CDKN1C, restoring normal chondrocyte differentiation and cell cycle regulation .

Gene Expression Changes :

| Gene | Function | Effect of this compound |

|---|---|---|

| SOX9 | Chondrocyte differentiation | Upregulated 4–6 fold |

| CDKN1C | Cell cycle arrest | Upregulated 3.5 fold |

| COL2A1 | Cartilage matrix synthesis | Increased expression |

Resistance Mechanisms

Crystallographic studies reveal mutations that confer resistance to this compound:

- S280F Substitution : In IDH1 R132C/S280F double mutants, this compound binding is impaired due to steric clashes from phenylalanine residues at the dimer interface .

- Altered Kinetics : R132C/S280F double mutants show a 2-fold increase in 2-HG production compared to R132C alone, reducing inhibitor efficacy .

Structural Impact of S280F :

- Hydrophobic interactions between S280F residues stabilize the IDH1 dimer in a closed conformation.

- L1 loop conformational changes reduce this compound binding affinity .

Pharmacodynamic and Kinetic Data

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (mutant IDH1) | 0.1 μM | |

| Brain Penetration | CSF-to-plasma ratio: 0.3–0.5 | |

| Half-Life (plasma) | 6–8 hours |

Wissenschaftliche Forschungsanwendungen

DS-1001b has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of mutant IDH1 and its effects on metabolic pathways.

Biology: Employed in research to understand the role of IDH1 mutations in various biological processes and diseases.

Medicine: Investigated as a potential therapeutic agent for treating gliomas and other cancers with IDH1 mutations. .

Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting IDH1 mutations

Wirkmechanismus

DS-1001b exerts its effects by selectively inhibiting the mutant IDH1 enzyme. The compound binds to the allosteric site of the enzyme, stabilizing it in an inactive conformation. This inhibition prevents the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate, thereby reducing the levels of this oncometabolite and impairing tumor growth. The molecular targets and pathways involved include the IDH1 enzyme and the metabolic pathways associated with its activity .

Vergleich Mit ähnlichen Verbindungen

DS-1001b is compared with other IDH1 inhibitors such as AG-120 (ivosidenib) and AG-881 (vorasidenib). While all these compounds target mutant IDH1, this compound is unique due to its high blood-brain barrier permeability and potent inhibition of IDH1R132H. Similar compounds include:

AG-120 (ivosidenib): An IDH1 inhibitor approved for the treatment of acute myeloid leukemia with IDH1 mutations.

AG-881 (vorasidenib):

This compound stands out for its ability to penetrate the blood-brain barrier effectively, making it particularly suitable for treating brain tumors .

Biologische Aktivität

DS-1001b is a selective inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1), specifically the R132H mutation, which is prevalent in various cancers, particularly gliomas. This compound has gained attention for its ability to penetrate the blood-brain barrier (BBB), making it a promising candidate for treating IDH1-mutant gliomas. The following sections detail the biological activity, pharmacodynamics, and clinical findings associated with this compound.

This compound inhibits the enzymatic activity of mutant IDH1, leading to a reduction in the oncometabolite D-2-hydroxyglutarate (D-2-HG). Elevated levels of D-2-HG are implicated in oncogenesis and epigenetic dysregulation in tumors. By inhibiting mutant IDH1, this compound not only reduces D-2-HG levels but also promotes differentiation in tumor cells, potentially reversing some malignant characteristics.

Efficacy in Xenograft Models

In preclinical studies using patient-derived xenograft (PDX) models of glioblastoma harboring IDH1 mutations, this compound demonstrated significant antitumor activity. Continuous administration resulted in:

- Tumor Growth Inhibition : Significant impairment of tumor growth was observed.

- Reduction of D-2-HG Levels : Measurement of serum and intratumoral D-2-HG levels indicated a dose-dependent decrease following treatment with this compound .

| Treatment Group | Tumor Volume (mm³) | D-2-HG Levels (µM) |

|---|---|---|

| Control | 800 | 10 |

| This compound (30 mg/kg) | 300 | 3 |

| This compound (100 mg/kg) | 150 | 0.5 |

Phase I Study Overview

A first-in-human Phase I clinical trial evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with recurrent or progressive IDH1-mutant gliomas. The study included 47 patients and utilized a dose-escalation design with doses ranging from 125 to 1400 mg administered orally twice daily.

Results

The trial yielded promising results:

- Safety Profile : Most adverse events were grade 1 or 2, with skin hyperpigmentation and diarrhea being the most common.

- Efficacy : The objective response rate (ORR) was reported as follows:

- Enhancing Tumors : 17.1% ORR

- Non-enhancing Tumors : 33.3% ORR

- Progression-Free Survival (PFS) : Median PFS was noted at 10.4 months for enhancing tumors and not reached for non-enhancing tumors .

| Dose Range (mg) | Patients with CR | Patients with PR | ORR (%) |

|---|---|---|---|

| 125 - 1400 | 2 | 5 | 17.1 |

Case Studies

Several case studies highlighted individual patient responses to this compound treatment:

- Patient A : A 55-year-old male with recurrent glioblastoma showed a complete response after six months on this compound, with significant reduction in tumor size confirmed by MRI.

- Patient B : A 62-year-old female exhibited partial response with notable improvement in quality of life and decreased D-2-HG levels post-treatment.

Eigenschaften

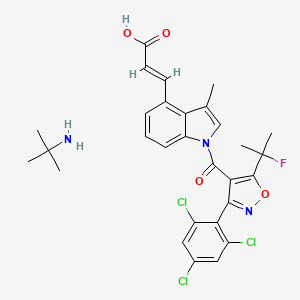

IUPAC Name |

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid;2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl3FN2O4.C4H11N/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28;1-4(2,3)5/h4-11H,1-3H3,(H,32,33);5H2,1-3H3/b8-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPAAWQBZQBNIE-USRGLUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29Cl3FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1898207-64-1 | |

| Record name | Safusidenib erbumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898207641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAFUSIDENIB ERBUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J2M48GC2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: DS-1001b is a selective inhibitor of mutant IDH1. [, , ] Wild-type IDH enzymes convert isocitrate to α-ketoglutarate (α-KG). In contrast, mutant IDH1 enzymes convert α-KG to the oncometabolite 2-hydroxyglutarate (2-HG). [] By selectively inhibiting mutant IDH1, this compound reduces 2-HG levels within tumor cells. [, ] This reduction in 2-HG may help to restore normal cellular processes that are disrupted by this oncometabolite.

ANone: While detailed SAR data for this compound is not publicly available, studies suggest that its specific chemical structure is crucial for its activity and selectivity. [] Modifications to the structure could impact its binding affinity to mutant IDH1, blood-brain barrier permeability, and overall efficacy.

ANone: this compound has been designed to cross the blood-brain barrier (BBB), a critical factor for treating brain tumors like gliomas. [, ] Research using radiolabeled DS-1001a, a related compound, demonstrated its ability to penetrate the BBB in mice. [] This property allows this compound to reach therapeutically relevant concentrations within the brain.

ANone: Preclinical studies using patient-derived xenograft models of IDH1-mutant glioma have shown promising results. [, ] In these models, this compound effectively reduced 2-HG levels in tumor tissue and significantly suppressed tumor growth. [, ] Furthermore, this compound treatment appears to promote differentiation of glioma cells, as indicated by increased glial fibrillary acidic protein expression. []

ANone: Yes, this compound has been investigated in a Phase I clinical trial (NCT03030066) for patients with recurrent or progressive IDH1-mutant gliomas. [, ] The primary objective of this trial was to determine the safety and tolerability of escalating doses of this compound. The study demonstrated that this compound was generally well-tolerated at doses up to 1400 mg twice daily. [, ] Importantly, the maximum tolerated dose was not reached. [, ] Furthermore, encouraging anti-tumor activity was observed, with some patients achieving complete response, partial response, or stable disease. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.